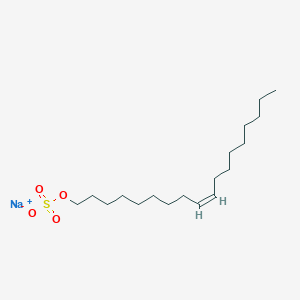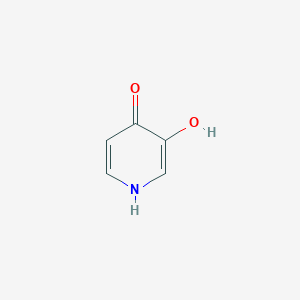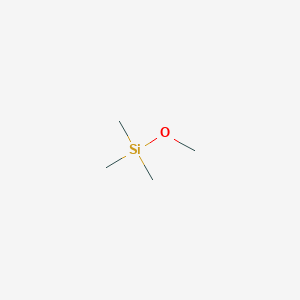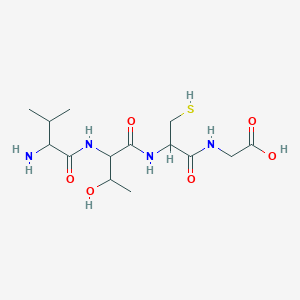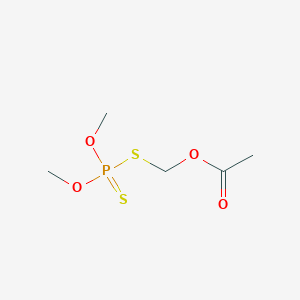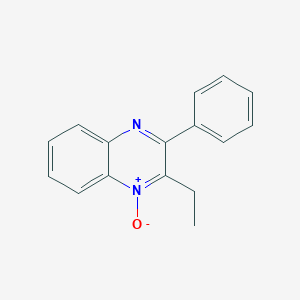
2-Ethyl-3-phenylquinoxaline 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-3-phenylquinoxaline 1-oxide (also known as EPO or Ethoxyquine) is a synthetic compound that has been widely used in scientific research due to its antioxidant and neuroprotective properties. It was first synthesized in the 1970s and has been extensively studied since then.
Mecanismo De Acción
The mechanism of action of EPO is not fully understood, but it is believed to act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. EPO has also been shown to modulate various signaling pathways involved in inflammation and cell death.
Efectos Bioquímicos Y Fisiológicos
EPO has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and cell death. It has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using EPO in lab experiments is its stability and solubility in water. It is also relatively inexpensive and easy to synthesize. However, EPO has limited bioavailability and can be toxic at high concentrations, which can make it challenging to use in some experiments.
Direcciones Futuras
There are several future directions for EPO research, including investigating its potential therapeutic effects in neurodegenerative diseases, exploring its mechanism of action, and optimizing its synthesis and delivery methods. Additionally, EPO could be used in combination with other compounds to enhance its antioxidant and neuroprotective properties. Further research is needed to fully understand the potential of EPO in various applications.
In conclusion, 2-Ethyl-3-phenylquinoxaline 1-oxide is a synthetic compound that has been extensively studied for its antioxidant and neuroprotective properties. It has been shown to have various biochemical and physiological effects and has potential therapeutic applications in neurodegenerative diseases. However, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments and clinical settings.
Métodos De Síntesis
EPO can be synthesized by reacting 2-ethylquinoxaline with phenylhydrazine in the presence of a catalyst. The resulting product is then oxidized with hydrogen peroxide to yield EPO. This method has been optimized over the years to increase the yield and purity of EPO.
Aplicaciones Científicas De Investigación
EPO has been widely used in scientific research due to its antioxidant and neuroprotective properties. It has been shown to protect against oxidative stress and inflammation in various cell and animal models. EPO has also been investigated for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
10130-26-4 |
|---|---|
Nombre del producto |
2-Ethyl-3-phenylquinoxaline 1-oxide |
Fórmula molecular |
C16H14N2O |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
2-ethyl-1-oxido-3-phenylquinoxalin-1-ium |
InChI |
InChI=1S/C16H14N2O/c1-2-14-16(12-8-4-3-5-9-12)17-13-10-6-7-11-15(13)18(14)19/h3-11H,2H2,1H3 |
Clave InChI |
RYLWQDCMUCJRHE-UHFFFAOYSA-N |
SMILES |
CCC1=[N+](C2=CC=CC=C2N=C1C3=CC=CC=C3)[O-] |
SMILES canónico |
CCC1=[N+](C2=CC=CC=C2N=C1C3=CC=CC=C3)[O-] |
Sinónimos |
2-Ethyl-3-phenylquinoxaline 1-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



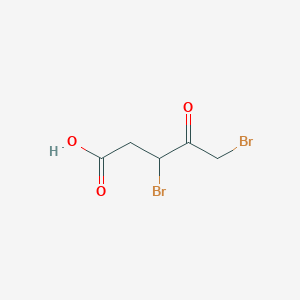


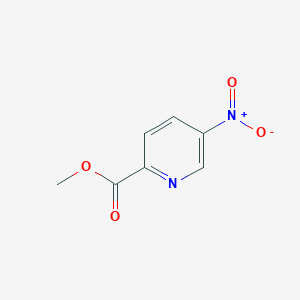
![Sodium 6-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-5-hydroxynaphthalene-1-sulphonate](/img/structure/B155582.png)


